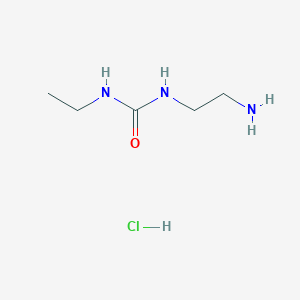
1-(2-Aminoethyl)-3-ethylurea hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)maleimide hydrochloride, also known as 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride, is a chemical compound with the empirical formula C6H9N2O2Cl . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .
Molecular Structure Analysis
The molecular weight of 1-(2-Aminoethyl)maleimide hydrochloride is 176.60 . The specific molecular structure of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, amines in general are known to participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure . For example, they can be gases, liquids, or solids at room temperature, and they can be soluble or insoluble in water . The specific physical and chemical properties of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available in the sources I found.科学的研究の応用
Hydrolyzable Polyureas
Hydrolyzable polyureas with hindered urea bonds (HUBs) have been designed, featuring reversible dissociation into bulky amines and isocyanates. These materials, including those with 1-tert-butyl-1-ethylurea bonds, show potential for broad applications due to their degradation profiles, low cost, and structural versatility. This makes them suitable for use in biomedical, agricultural, plastic, and packaging industries (Ying & Cheng, 2014).
Impact on Collagen Fibrillogenesis
The influence of ethylurea on collagen fibrillogenesis was studied, revealing that it decreases the extent and rate of fibril formation. This suggests that ethylurea might be useful for understanding the role of hydrophobic interactions in collagen structure and stability, particularly in biomedical research (Capaldi & Chapman, 1984).
Use in Bioconjugation
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), are significant in bioconjugation and peptide synthesis. EDU, in particular, can impact spectropolarimetric measurements, indicating structural changes in biomolecules. This highlights its relevance in the study of protein structures and interactions (Kubilius & Tu, 2017).
Safety And Hazards
将来の方向性
While specific future directions for “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, there is ongoing research into the use of amines and related compounds in various fields, including medicine and materials science . For example, maleimide-modified hyaluronic acid and gelatin hydrogels have been studied for their potential use in regenerative medicine .
特性
IUPAC Name |
1-(2-aminoethyl)-3-ethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-2-7-5(9)8-4-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBNYMMSCZFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-ethylurea hydrochloride | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)
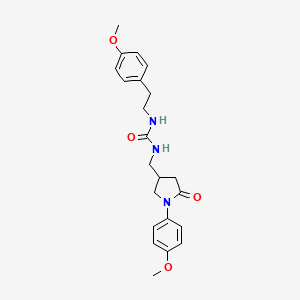
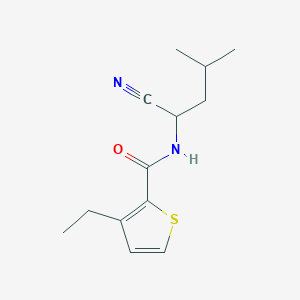
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713695.png)
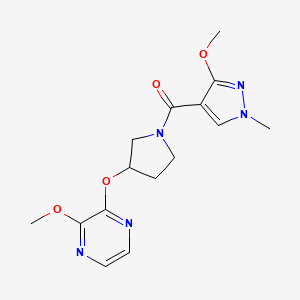
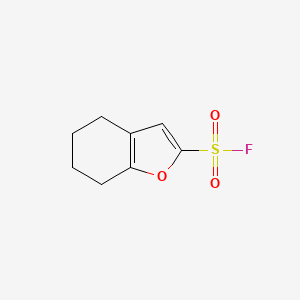
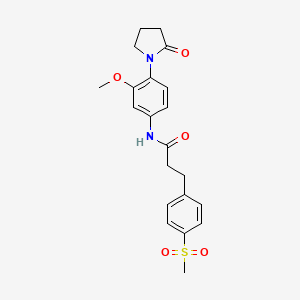
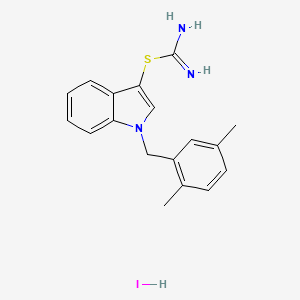
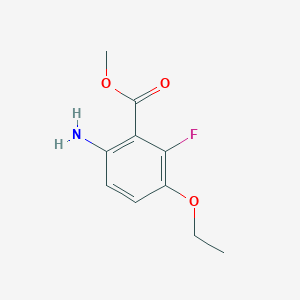
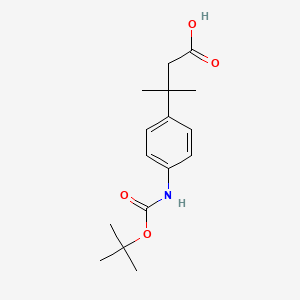
![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)
![2-[[5-Ethylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713710.png)
![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)